Product packaging for Solvent red 195(Cat. No.:CAS No. 72968-71-9)

Solvent red 195

Cat. No.: B1595644
CAS No.: 72968-71-9
M. Wt: 499.6 g/mol
InChI Key: SRTQDAZYCNOJON-UHFFFAOYSA-N
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Description

Significance and Versatility in Scientific and Industrial Disciplines

The primary significance of Solvent Red 195 lies in its role as a high-performance colorant. precisechem.com It is extensively used in the plastics and resin industries for coloring a wide array of polymers, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). google.comprecisechem.com Its excellent thermal stability, with resistance up to 300°C, makes it suitable for high-temperature processing applications. worlddyevariety.com

Beyond plastics, its application extends to the coloring of synthetic fibers, particularly in the pre-spinning coloration of PET. google.comdyestuffscn.com The dye's high tinting strength, good light fastness, and migration resistance contribute to its wide applicability. dyestuffscn.comprecisechem.com In the realm of chemical research, this compound serves as a building block in synthetic organic chemistry, enabling the development of more complex molecules and novel materials. Its distinct properties also make it a subject of study for its potential in various industrial and scientific fields.

Property Value
C.I. NameThis compound
CAS Number164251-88-1, 72968-71-9 oopscolor.com
Chemical ClassSingle Azo, Sulfonamide dyestuffscn.comoopscolor.com
AppearanceRed Powder epsilonpigments.com
Heat Resistance≥300°C worlddyevariety.com
Light Fastness7-8 oopscolor.com

Unique Structural Features and Their Functional Implications

The distinct chemical architecture of this compound is central to its physical and chemical properties. The molecule incorporates several key functional groups, including a thiophene (B33073) ring, cyano moieties, an azo linkage, and a sulfonamide group, which collectively define its performance as a dye. oopscolor.com

The structure of this compound contains a substituted thiophene ring, a heterocyclic compound known to influence the electronic properties of molecules in which it is incorporated. google.com The thiophene ring is electron-rich and, when part of a conjugated system, enhances electronic delocalization. acs.org This characteristic often leads to a bathochromic shift, or a deepening of color, which is an advantageous property for a dye. sapub.org

Complementing the thiophene ring are cyano (-CN) groups, which are strong electron-withdrawing substituents. mdpi.com The introduction of cyano groups onto an aromatic or heterocyclic ring system is a common strategy to tune the optical and electronic properties of a molecule. mdpi.com In azo dyes, the presence of such electron-withdrawing groups can significantly modulate the energy of the molecule's frontier orbitals, further contributing to a bathochromic shift of the absorption band and influencing the final color. sapub.org

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-) that connect aromatic or heterocyclic systems. This azo linkage is the primary chromophore, the part of the molecule responsible for absorbing visible light and thus producing color. researchgate.net The specific color of an azo dye is determined by the chemical nature of the rings attached to the azo group and any auxochromes (color-assisting groups) present. researchgate.net

The azo linkage in dyes like this compound is generally stable, contributing to the dye's good fastness properties. mst.dk However, this bond can undergo cleavage under certain conditions, such as through enzymatic, thermal, or photochemical processes. mst.dk The reactivity of the azo group is a key area of study, as it dictates the dye's stability and degradation pathways in various environments.

Solvent (at 20°C) Solubility (g/L)
Dichloromethane (B109758)37.1 dyestuffscn.com
Methylbenzene2.7 dyestuffscn.com
Acetone (B3395972)1.4 dyestuffscn.com
Butyl Acetate (B1210297)1.3 dyestuffscn.com
Ethyl Alcohol0.8 dyestuffscn.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N7O4S B1595644 Solvent red 195 CAS No. 72968-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-5-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O4S/c1-14-16(12-24)20(26-8-6-10-32-3)28-21(27-9-7-11-33-4)18(14)29-30-22-17(13-25)15(2)19(35-22)23(31)34-5/h6-11H2,1-5H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQDAZYCNOJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C(=C(S2)C(=O)OC)C)C#N)NCCCOC)NCCCOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072687
Record name Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester
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CAS No.

72968-71-9
Record name Methyl 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 4-cyano-5-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-3-methyl-, methyl ester
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Record name 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester
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Record name Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate
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Record name Methyl 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thenoate
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Synthetic Methodologies and Process Optimization for Solvent Red 195

Current Synthetic Routes and Mechanistic Insights

The formation of Solvent Red 195 relies on the chemical transformation of a primary aromatic amine into a diazonium salt, which then reacts with a coupling component to form the final azo compound. nih.gov

The synthesis of this compound is primarily achieved through a two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.com

Diazotization: In this initial step, a primary aromatic amine, referred to as the diazo auxiliary agent, is converted into a diazonium salt. google.com This reaction is typically carried out in a strong acidic medium, such as sulfuric acid, using a diazotizing agent like nitrosyl sulfuric acid. google.comgoogle.com The process requires low temperatures, generally between 0°C and 5°C, to ensure the stability of the resulting diazonium salt, as higher temperatures can promote decomposition. ijirset.commdpi.com For instance, the diazo auxiliary agent is dissolved in sulfuric acid and cooled before the nitrosyl sulfuric acid is added, with the reaction proceeding for several hours.

Coupling: The diazonium salt, being a weak electrophile, subsequently reacts with an electron-rich aromatic compound, known as the coupling auxiliary agent (e.g., an aniline (B41778) or phenol (B47542) derivative). organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction forms the characteristic azo linkage (–N=N–) that defines the dye. nih.gov The coupling reaction is also conducted at low temperatures (0–10°C) and under controlled pH to facilitate the reaction and ensure the stability of the dye. organic-chemistry.org The diazonium salt solution is slowly added to the coupling component solution over a period of several hours to complete the formation of this compound.

In the synthesis of this compound, specific reactants are designated as diazo and coupling auxiliary agents. google.comgoogle.com

Diazo Auxiliary Agent: This is the primary aromatic or heterocyclic amine that provides the diazonium group upon reaction with a diazotizing agent. google.comrsc.org While the specific agent for this compound is proprietary, heterocyclic amines like 2-amino-5-nitrothiazole (B118965) are commonly used as diazo components in the synthesis of similar high-performance azo dyes due to their electron-withdrawing nitro group, which enhances the electrophilicity of the resulting diazonium salt. nih.govscispace.comgoogle.com

Coupling Auxiliary Agent: This is an electron-rich nucleophilic compound that the diazonium salt attacks. nih.govorganic-chemistry.org Activated aromatics such as N,N-dialkylaniline derivatives are typical coupling agents. arkat-usa.org For red to blue solvent dyes, couplers like N-ethyl-N-cyanoethylaniline are frequently employed. justia.comgoogle.com The nature of the substituents on the coupling agent plays a crucial role in determining the final color and properties of the dye.

Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. nih.govresearchgate.net Their stabilization, particularly in industrial-scale batch or continuous flow processes, is critical for both safety and reaction efficiency. acs.orgresearchgate.net

A notable innovation in the synthesis of this compound is the use of a specialized diazonium salt ionic liquid stabilizer. google.comgoogle.com After the initial diazotization and hydrolysis in ice water, a small quantity of this stabilizer is added to the diazonium hydrolysate before the coupling reaction. google.com This stabilizer is a complex mixture prepared by mechanically stirring several components for an extended period. google.com

Table 1: Composition of Diazonium Salt Ionic Liquid Stabilizer

Component Parts by Weight
1-propylsulfonic acid-3-methylimidazole tetrafluoroborate 100
2,4-bromophenyl benzoxazole 0.01–0.1
Boron sulfide (B99878) tribromodimethyl complex 0.1–0.5
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) europium 0.001–0.01
Oxonium tetrafluoroborate 20–50

Data sourced from patent information. google.com

Ionic liquids (ILs) are recognized for their ability to stabilize charged intermediates and transition states. nih.gov The application of an IL-based stabilizer in this compound synthesis enhances the stability of the diazonium salt intermediate and improves coupling efficiency through several mechanisms.

Solvation and Charge Shielding: The ionic nature of the IL creates a solvating environment that shields the positive charge of the diazonium cation (R-N₂⁺). frontiersin.org This charge stabilization reduces the likelihood of undesirable side reactions, such as decomposition or reaction with solvent molecules (e.g., water) to form phenols. nih.gov

Inhibition of Aggregation: The large ions of the ionic liquid can prevent the aggregation and precipitation of the diazonium salt out of the solution, which is a major safety hazard. researchgate.netfrontiersin.org Keeping the intermediate fully solvated ensures its availability for the subsequent coupling reaction.

Enhanced Reaction Environment: The ionic liquid medium can facilitate the coupling reaction itself. By creating a favorable environment for the electrophilic attack of the diazonium ion on the coupling agent, it can lead to improved reaction rates and higher yields of the final dye. researchgate.net

Stabilization of Diazonium Intermediates

Application of Diazonium Salt Ionic Liquid Stabilizers

Optimization of Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield, ensuring product purity, and maintaining process safety in the synthesis of this compound. acs.org Key variables include reagent concentration, temperature, and reaction time. beilstein-journals.org

Table 2: Optimized Parameters for Diazotization and Coupling Steps

Step Parameter Value/Range Purpose
Diazotization Temperature (Dissolution) 40–70 °C To dissolve the diazo auxiliary agent in sulfuric acid.
Temperature (Reaction) 0–5 °C To maintain the stability of the diazonium salt. mdpi.com
Reaction Time 1–5 hours To ensure complete formation of the diazonium salt.
Hydrolysis Temperature < 5 °C To control the exothermic dilution in ice water. google.com
Reaction Time 1–5 hours To prepare the diazonium hydrolysate.
Coupling Temperature 0–10 °C To control the coupling reaction and prevent dye degradation.
Reaction Time 4–10 hours To ensure the reaction goes to completion for maximum yield.

Data derived from patented synthetic methods. google.com

In modern continuous flow systems for similar azo dyes, parameters such as pH and total flow rate are also critical. acs.org For example, in the synthesis of C.I. Reactive Red 195, a pH of 10 was found to be optimal for the coupling step. acs.org Such optimization strategies, often guided by experimental design methodologies, are essential for transitioning from batch to more efficient and safer continuous production processes. acs.orgresearchgate.net

Temperature Control in Coupling Reactions for Purity and Quality

Precise temperature management during the coupling stage is paramount for ensuring the high purity and consistent quality of this compound. The coupling reaction, where the diazo hydrolysate is combined with the coupling solution, is highly temperature-sensitive. google.comacs.org

Research findings indicate that the optimal temperature for this exothermic reaction is maintained in a narrow, low-temperature range of 0–10 °C. google.com This controlled, cold environment is crucial for several reasons. It governs the reaction rate and the selectivity of the reactants, minimizing the formation of unwanted side products and decomposition of the reactive diazonium intermediate. acs.org Adherence to this temperature range throughout the 4 to 10-hour reaction period ensures a high-purity final product with consistent quality batch after batch. google.com In one specific variation of the process, the reaction temperature was controlled at exactly 10 °C for a 4-hour duration. google.com

Minimization of Inorganic Sulfate (B86663) By-product Generation

A significant challenge in traditional azo dye synthesis has been the generation of large quantities of inorganic sulfate by-products. google.com Older methods often required the use of concentrated sulfuric acid as a solvent for diazotization and alkaline conditions for preparing the coupling component, which inevitably led to the formation of substantial amounts of waste salts. google.com This not only complicated the coupling reaction but also made it difficult to achieve stable product quality. google.com

Modern synthetic routes for this compound have addressed this issue directly. The use of nitrosyl sulfuric acid for diazotization within a sulfuric acid medium, combined with the addition of a specialized diazonium salt ionic liquid stabilizer, provides a more controlled reaction environment. google.com This method effectively minimizes the generation of inorganic sulfate by-products, a common issue in processes that use concentrated sulfuric acid without such stabilizers.

Scalability and Environmental Considerations in Synthesis

The optimization of the synthesis process for this compound extends beyond laboratory-scale production, with a dual focus on industrial applicability and environmental responsibility.

Industrial Scale Production with Reproducible Results

The refined synthesis method is explicitly designed for scalability. The process control, including precise temperature management and the use of stabilizing agents, allows the method to be suitable for industrial-scale production while yielding reproducible results. The stability of the diazonium intermediate, enhanced by the ionic liquid stabilizer, is a key factor that improves coupling efficiency and contributes to the consistency of the outcome on a large scale. The process demonstrates flexibility through variations in reactant concentrations and reaction conditions to optimize yield and quality, a critical aspect for industrial manufacturing.

The table below outlines parameters from different examples of the coupling reaction step, illustrating the controlled conditions used to achieve reproducible, high-quality results.

ParameterExample 1Example 2Example 3
Dilute Sulfuric Acid (parts by weight) 100200200
Coupling Auxiliary Agent (parts by weight) 100150150
Diazo Hydrolysate (parts by weight) Not specified100Not specified
Reaction Temperature (°C) 01010
Reaction Time (hours) 1044
This table is based on data from cited sources. google.comgoogle.com

Chemical Reactivity and Derivatization Studies of Solvent Red 195

Reaction Pathways and Mechanisms

The chemical structure of Solvent Red 195 allows for several reaction pathways, including oxidation, reduction, and substitution, which can alter its functional groups and, consequently, its chemical and physical properties.

Oxidation Reactions for Functional Group Introduction

Oxidation reactions can be employed to introduce new functional groups to the this compound molecule or to modify existing ones. The azo linkage (-N=N-) is a primary site for oxidative cleavage. Strong oxidizing agents can break this bond, leading to the degradation of the chromophore and loss of color. This process can result in the formation of smaller aromatic compounds, such as carboxylic acids or phenols, depending on the reaction conditions and the specific oxidizing agent used.

Another potential site for oxidation is the thiophene (B33073) ring. Depending on the strength of the oxidizing agent, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. These modifications can significantly alter the electronic properties of the molecule, affecting its color and solubility.

Reduction Reactions and Functional Group Alteration

Reduction reactions offer a pathway to selectively alter the functional groups of this compound. The azo bond is susceptible to reduction, which can lead to the formation of two separate amine compounds. This reaction effectively cleaves the molecule and destroys the chromophoric system, resulting in decolorization.

The cyano groups present in the structure can also undergo reduction. Depending on the reducing agent and reaction conditions, they can be converted to primary amines. This transformation introduces basic sites into the molecule, which can dramatically change its solubility and reactivity.

Substitution Reactions: Principles and Applications

Substitution reactions provide a means to replace one functional group with another on the aromatic rings of the this compound molecule. The principles of electrophilic and nucleophilic aromatic substitution are applicable here. The existing functional groups on the aromatic rings will direct incoming substituents to specific positions (ortho, meta, or para) based on their activating or deactivating nature.

For instance, the aromatic rings can be halogenated (e.g., with bromine or chlorine) or nitrated. These newly introduced functional groups can then serve as handles for further derivatization, allowing for the synthesis of a wide range of this compound analogues with tailored properties for specific applications.

Investigation of Reaction Conditions and Reagents

The outcome of the chemical reactions involving this compound is highly dependent on the choice of reagents and the specific reaction conditions, such as temperature and solvent.

Influence of Oxidizing Agents (e.g., Potassium Permanganate)

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be used to modify this compound. The reactivity of potassium permanganate is significantly influenced by the solvent system. In aqueous solutions, it is a very strong oxidant. However, in anhydrous acetone (B3395972), its oxidizing power is diminished, allowing for more selective transformations. asianpubs.org

Studies on other dyes, such as Reactive Red 195, have shown that the efficiency of decolorization by potassium permanganate increases with the concentration of the dye, as this increases the probability of collisions between the oxidizing agent and the dye molecules. researchgate.net In acidic solutions, permanganate is reduced to Mn2+, while in alkaline solutions, the main reduction product is manganese dioxide (MnO2). pnnl.gov

Table 1: Effect of Oxidizing Agents on Dyes

Oxidizing Agent Target Functional Group(s) Potential Products Reference
Potassium Permanganate (KMnO4) Azo linkage, aromatic rings, thiophene sulfur Carboxylic acids, phenols, sulfoxides, sulfones asianpubs.org

Application of Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH4) is a common reducing agent used for the reduction of carbonyl compounds and, in some cases, azo dyes. Research on other dye classes, such as squaraine dyes, has demonstrated that sodium borohydride can readily reduce the dye to a colorless leuco compound. instras.com This reduction is often reversible, with the colored dye being regenerated upon exposure to air (oxidation). instras.com

When applied to this compound, sodium borohydride would likely target the azo linkage, leading to its cleavage and the formation of corresponding amines. The general procedure for such a reduction involves dissolving the dye in a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727), and then adding sodium borohydride. instras.com The reaction progress can be monitored by the disappearance of the dye's color.

Table 2: Effect of Reducing Agents on Dyes

Reducing Agent Target Functional Group(s) Potential Products Reference
Sodium Borohydride (NaBH4) Azo linkage, cyano groups Aromatic amines, primary amines from cyano groups instras.com

Role of Nucleophiles and Electrophiles in Substitution Processes

The synthesis of azo dyes like this compound is a classic example of electrophilic aromatic substitution. nih.govscispace.com The process typically involves two main stages: diazotization and coupling. nih.gov

In the first stage, a primary aromatic amine is treated with a nitrosating agent, such as sodium nitrite (B80452), in a cold, acidic medium to form a diazonium salt. numberanalytics.comuomustansiriyah.edu.iq This diazonium salt is a potent electrophile. numberanalytics.com In the second stage, this electrophile reacts with an electron-rich coupling component, which acts as a nucleophile. nih.govrsc.org Common nucleophiles used in dye synthesis include phenols and aromatic amines. rsc.org The electron-donating groups (like hydroxyl or amino groups) on the coupling component activate the aromatic ring, facilitating the electrophilic attack by the diazonium ion to form the characteristic azo linkage (-N=N-). nih.govscispace.com

The reactivity of this compound itself, being a complex molecule with aromatic rings, cyano groups, and sulfonamide moieties, allows for various substitution reactions. google.com Nucleophiles can potentially react at electrophilic sites, while electrophiles can attack the electron-rich aromatic portions of the molecule. rsc.orglibretexts.org For instance, the aromatic rings can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group and may deactivate the ring, making harsher conditions necessary. wikipedia.orglibretexts.org

Table 1: Interaction of Key Reagents in this compound Synthesis and Derivatization

Reagent Class Specific Example Role in Reaction Target Site/Interaction
Electrophile Aryl Diazonium Salt Key Intermediate Attacks the electron-rich coupling component to form an azo bond. numberanalytics.com
Chlorosulfonic Acid Sulfonating Agent Used in electrophilic aromatic substitution to introduce -SO₂Cl groups. rsc.org
Nitrosyl Sulfuric Acid Diazotizing Agent Reacts with a primary aromatic amine to generate the diazonium salt. google.com
Nucleophile Primary Aromatic Amine Starting Material The source of the diazonium salt upon reaction with a nitrosating agent. numberanalytics.com
Phenols / Aromatic Amines Coupling Component The electron-rich molecule that is attacked by the diazonium salt. rsc.org
Ammonia / Amines Derivatizing Agent Can react with functional groups like sulfonyl chlorides. libretexts.org

Criticality of Temperature, pH, and Solvent Selection

The successful synthesis and derivatization of this compound are critically dependent on the precise control of reaction parameters such as temperature, pH, and the choice of solvent. These factors significantly influence reaction rates, product yield, and the stability of reactive intermediates. numberanalytics.comacs.org

pH: The pH of the reaction medium is another vital parameter. Diazotization is performed in a strongly acidic medium (pH 1-3), which is necessary for the formation of the nitrosating agent from sodium nitrite and to stabilize the resulting diazonium salt. numberanalytics.comuomustansiriyah.edu.iq Conversely, the coupling reaction's optimal pH depends on the nucleophile. beilstein-journals.org When coupling with phenols, mildly alkaline conditions (e.g., pH 10) are often preferred to form the more reactive phenoxide ion. numberanalytics.comacs.org For coupling with aromatic amines, mildly acidic conditions are typically used. beilstein-journals.org In the synthesis of a related dye, C.I. Reactive Red 195, the coupling reaction was optimized at a pH of 10. acs.org

Solvent: The choice of solvent is critical for ensuring that all reactants are in the same phase, which is essential for the reaction to proceed efficiently. Water is commonly used as a solvent in diazotization and coupling reactions due to the solubility of the inorganic reagents and salts. researchgate.net However, in cases where organic precursors have low aqueous solubility, a co-solvent like ethanol (B145695) or methanol may be used to create a homogeneous reaction mixture. uomustansiriyah.edu.iquomustansiriyah.edu.iq For derivatization procedures, solvents such as acetonitrile (B52724) or methanol are often selected based on the solubility of both the dye and the derivatizing agent. mdpi.com

Table 2: Critical Parameters in the Synthesis of Azo Dyes like this compound

Reaction Step Parameter Critical Range/Condition Rationale
Diazotization Temperature 0–5 °C rsc.orggoogle.comuomustansiriyah.edu.iq To ensure the stability of the diazonium salt and prevent decomposition. acs.org
pH Strongly Acidic (e.g., using HCl, H₂SO₄) numberanalytics.comresearchgate.net Necessary for the in-situ formation of the nitrosating agent and stabilization of the diazonium ion. numberanalytics.com
Solvent Aqueous Acid Dissolves the amine salt and sodium nitrite. researchgate.net
Azo Coupling Temperature 0–20 °C numberanalytics.comacs.org To control the reaction rate and minimize hydrolysis of the diazonium salt and the product dye. acs.org
pH Mildly Acidic or Alkaline Depends on the coupling component; alkaline for phenols, acidic for amines, to maximize nucleophilicity. beilstein-journals.org
Solvent Aqueous or Aqueous/Organic mixture To ensure solubility of both the diazonium salt and the coupling component. uomustansiriyah.edu.iq

Analysis of Reaction Products and Derivatization Outcomes

The analysis of reaction products is a crucial step to confirm the successful synthesis or derivatization of this compound, determine its purity, and identify any byproducts. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of solvent dyes. researchgate.netdtic.millmaleidykla.lt Specifically, reverse-phase HPLC (RP-HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is highly effective for separating the target dye from unreacted starting materials and impurities. mdpi.comdtic.milmedcrop.or.kr The method can be optimized by adjusting the mobile phase composition (e.g., water/methanol or water/acetonitrile mixtures) and detection wavelength to achieve sensitive and accurate quantification. mdpi.comdtic.mil

Table 3: Analytical Techniques for Reaction and Derivatization Products

Analytical Technique Purpose Information Obtained
High-Performance Liquid Chromatography (HPLC) Separation and Quantification medcrop.or.kr Purity of the synthesized dye, retention time, and concentration of components. lmaleidykla.lt
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and Identification of volatile compounds researchgate.net Molecular weight and structural fragments of derivatized products. researchgate.net
UV-Visible Spectroscopy (UV-Vis) Quantification and Preliminary Identification Wavelength of maximum absorbance (λmax), concentration. uomustansiriyah.edu.iq
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional Group Identification Presence of key bonds (e.g., -N=N-, -SO₂-, C≡N, -OH, -NH). uomustansiriyah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed Structural Elucidation Connectivity of atoms (¹H NMR, ¹³C NMR), confirmation of overall structure. uomustansiriyah.edu.iq

Biological Activity and Molecular Mechanisms of Solvent Red 195

Interactions with Biological Macromolecules

The biological effects of any chemical compound are fundamentally rooted in its interactions with the macromolecules of life. For azo dyes, these interactions can lead to a cascade of cellular events.

Interaction with Nucleic Acids

A significant concern with azo dyes is their potential for genotoxicity, which stems from the interaction of their metabolites with nucleic acids, primarily DNA. mdpi.comfrontiersin.org The aromatic amines produced during azo dye metabolism can be further activated to form reactive intermediates, such as nitrenium ions. frontiersin.org These electrophilic species can then attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. frontiersin.org Such adducts can distort the DNA helix, interfering with replication and transcription, and may lead to mutations. frontiersin.org

Studies on various azo dyes have demonstrated different modes of DNA interaction, including binding to the minor groove and intercalation between base pairs. mdpi.comnih.gov For instance, molecular docking studies have shown that some azo dyes preferentially bind to GT-rich sequences in the DNA minor groove. mdpi.com However, no specific studies have been published that detail the binding of Solvent Red 195 or its metabolites to nucleic acids or characterize the nature of such interactions. General toxicological assessments of azo dyes do mention that their metabolites can cause DNA damage.

Modulation of Cellular Processes

By interacting with macromolecules, chemical compounds can influence a wide array of cellular activities, from signaling pathways to gene expression and metabolism.

Influence on Signal Transduction Pathways

The metabolic products of azo dyes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. researchgate.net Oxidative stress is known to activate various signal transduction pathways as a cellular defense mechanism. One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the antioxidant response. researchgate.net Activation of this pathway leads to the transcription of genes encoding antioxidant and detoxification enzymes. researchgate.net While it is conceivable that metabolites of this compound could trigger such pathways, there is no direct experimental evidence to confirm this.

Effects on Gene Expression

Changes in signal transduction pathways ultimately lead to alterations in gene expression. The formation of DNA adducts by azo dye metabolites can directly impact gene expression by physically obstructing the transcriptional machinery. frontiersin.org Furthermore, the activation of signaling pathways like Nrf2 results in the upregulation of a specific set of genes. researchgate.net Studies on other azo dyes have shown that they can alter the expression of genes involved in transport and metabolism. slu.se However, specific gene expression analyses in response to this compound exposure have not been reported.

Toxicological Assessments and Mechanistic Investigations of Solvent Red 195

Mutagenicity Studies and DNA Damage Mechanisms

Investigations into the mutagenic potential of azo dyes are pivotal for understanding their carcinogenic risk. The genotoxicity of these compounds is not typically caused by the parent dye molecule itself but rather by the metabolic products formed in the body. europa.eunih.gov

The biotransformation of azo dyes is a critical initial step in their potential toxicity. europa.eu In mammals, azo compounds can be metabolized in the liver by cytosolic and microsomal enzymes, as well as by the intestinal microflora, leading to the reductive cleavage of the azo bond (-N=N-). europa.eunih.gov This process breaks the dye molecule into its constituent aromatic amines. nih.gov

Once formed, these aromatic amines can undergo further metabolic activation, primarily through N-oxidation, a reaction catalyzed by cytochrome P450 enzymes (such as CYP1A2 and CYP3A4). europa.eu This enzymatic reaction results in the formation of N-hydroxylarylamines. europa.eu These metabolites are considered the ultimate carcinogenic species for many aromatic amines. europa.eu

The N-hydroxylarylamines formed during the biotransformation of aromatic amines are electrophilic and can react with nucleophilic sites in cellular macromolecules, most critically with DNA. europa.eu These reactive metabolites can form covalent adducts with DNA bases, primarily with guanine. europa.eu

The formation of these DNA adducts is a key molecular event in the initiation of chemical carcinogenesis. frontiersin.org If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer. frontiersin.org

Several aromatic amines that can be released from other azo dyes have been classified as known or suspected human carcinogens. stopcarcinogensatwork.eurewe-group.com For instance, benzidine (B372746) and 2-naphthylamine (B18577) are recognized human bladder carcinogens. europa.eu The carcinogenic risk associated with any specific azo dye is therefore closely linked to the identity and carcinogenic potential of the aromatic amines it can form. Due to the lack of specific data for Solvent Red 195, its carcinogenic potential remains unclassified, but the general mechanism of action for carcinogenic azo dyes provides a basis for concern.

Formation of N-hydroxylarylamines from Azo Dye Biotransformation

Comparative Toxicological Profiles (if this compound-specific studies exist)

Direct comparative toxicological studies that include this compound are not widely available in the scientific literature. Much of the available information on the toxicity of solvent dyes comes from assessments of related compounds or the class as a whole. For example, studies on other solvent dyes like Solvent Red 1 have shown conflicting results in mutagenicity tests, suggesting it may be a weak mutagen, with the possibility that contaminants contribute to this effect. nih.gov

Spectroscopic Characterization of Solvent Red 195

Ultraviolet-Visible Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for characterizing the electronic transitions within a dye molecule, which are responsible for its color. The absorption of light in the visible region by Solvent Red 195 is dictated by its extensive conjugated system, which includes the pyridylazo-thiophene backbone. This extended π-system constitutes the principal chromophore of the dye.

The electronic spectrum of this compound is characterized by a strong absorption band in the visible region, which is typical for azo dyes. docbrown.info A specific wavelength of maximum absorbance (λmax) for this compound has been reported at 527 ± 2 nm . colorantsgroup.in This absorption in the green-yellow portion of the electromagnetic spectrum results in the compound's observed brilliant red color. Studies on analogous azo dyes containing a thiophene (B33073) moiety show absorption maxima ranging from 456 nm to 614 nm, depending on the specific electronic nature of the substituents on the aromatic rings. sapub.org The position of the λmax is sensitive to the solvent environment, a phenomenon known as solvatochromism. Generally, more polar solvents can lead to a bathochromic (red) shift of the absorption maximum.

The intense absorption is attributed to a π→π* electronic transition within the conjugated system. The presence of both electron-donating groups (the bis[(3-methoxypropyl)amino] substituents) and electron-withdrawing groups (the cyano and methyl ester groups) creates a "push-pull" system that enhances the delocalization of electrons across the azo bridge (-N=N-), lowering the energy gap for the transition and shifting the absorption well into the visible range.

Table 1: UV-Visible Spectroscopic Data for this compound

ParameterValueReference
λmax527 ± 2 nm colorantsgroup.in
AppearanceBluish-Red Powder colorantsgroup.com
SolventNot Specified colorantsgroup.in

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to display a complex pattern of absorption bands corresponding to its thiophene, pyridine (B92270), cyano, ester, ether, and amine functionalities. While a specific, complete spectrum for this compound is not publicly available, the characteristic absorption frequencies for its constituent groups can be predicted based on data from analogous structures. sapub.orgajol.info

Key expected IR absorption bands include:

-C≡N Stretch: A sharp, strong absorption band is expected in the region of 2210-2230 cm⁻¹ for the two cyano groups. Studies on related 5-amino-4-cyano-thiophene derivatives report this peak between 2213-2217 cm⁻¹. sapub.org

C=O Stretch: The carbonyl group of the methyl ester is predicted to show a strong absorption band around 1700-1725 cm⁻¹ .

N-H Stretch: The secondary amine groups (-NH-) are expected to show a moderate absorption in the range of 3300-3500 cm⁻¹ . In similar aminothiophene structures, these N-H stretches appear in the 3316-3344 cm⁻¹ region. sapub.org

-N=N- Stretch: The azo group stretch is often weak and can be difficult to identify, but it typically appears in the 1400-1500 cm⁻¹ range. Its signal may be obscured by or coupled with aromatic C=C stretching vibrations.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether linkages in the methoxypropyl groups and the ester group are expected around 1050-1250 cm⁻¹ .

Aromatic & Heteroaromatic C=C/C=N Stretches: Multiple bands in the fingerprint region of 1450-1650 cm⁻¹ would correspond to the stretching vibrations within the thiophene and pyridine rings.

C-H Stretches: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxypropyl groups would be observed in the 2850-2960 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
N-H (Amine)3300 - 3500StretchModerate
C-H (Aliphatic)2850 - 2960StretchMedium-Strong
C≡N (Cyano)2210 - 2230StretchStrong, Sharp
C=O (Ester)1700 - 1725StretchStrong
C=C, C=N (Aromatic)1450 - 1650StretchMedium-Weak
N=N (Azo)1400 - 1500StretchWeak to Medium
C-O (Ether/Ester)1050 - 1250StretchStrong

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise chemical environment of each proton and carbon atom can be determined, confirming the connectivity established by the other spectroscopic methods.

The ¹H NMR spectrum of this compound would provide a wealth of structural information. Although a published spectrum is not available, the chemical shifts (δ) can be predicted based on the electronic environment of the protons.

Aromatic/Heteroaromatic Protons: this compound lacks protons directly on its heterocyclic rings, so no signals are expected in the typical aromatic region (7.0-8.5 ppm) for the core structure.

Amine Protons (-NH-): The two protons on the secondary amine groups are expected to appear as broad singlets or triplets (due to coupling with adjacent CH₂ groups) in the downfield region, potentially between 5.0 and 8.0 ppm . Their exact position would be sensitive to solvent and temperature.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two methoxy groups are expected to produce a sharp singlet around 3.3-3.6 ppm .

Ester Methyl Protons (-COOCH₃): The three protons of the methyl ester group will likely appear as a distinct singlet in the range of 3.7-4.0 ppm .

Alkyl Protons:

The protons of the methyl group attached to the pyridine ring would resonate as a singlet around 2.3-2.6 ppm .

The protons of the methyl group on the thiophene ring would appear as a singlet, likely in a similar region of 2.4-2.7 ppm .

The methylene (B1212753) protons (-CH₂-) of the methoxypropyl chains will appear as multiplets between approximately 1.8 and 3.8 ppm . The -N-CH₂- protons would be the most downfield, followed by the -O-CH₂- protons, and finally the central -CH₂- protons being the most upfield.

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering a complete carbon map.

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate significantly downfield, in the range of 160-170 ppm .

Heteroaromatic Carbons: The carbon atoms of the pyridine and thiophene rings would appear in the broad region of 100-160 ppm . Carbons attached to nitrogen or sulfur, and those influenced by the electron-withdrawing cyano groups, will have distinct shifts. For instance, in related pyridyl systems, carbons adjacent to the ring nitrogen can appear around 150 ppm. orientjchem.org

Cyano Carbons (-C≡N): The two cyano carbons are expected to produce signals in the 115-125 ppm range.

Aliphatic Carbons:

The methoxy (-OCH₃) carbons would be found around 58-62 ppm .

The ester methyl (-COOCH₃) carbon would be slightly more upfield, likely near 51-54 ppm .

The carbons of the methoxypropyl chains would appear in the range of 25-70 ppm .

The methyl carbons on the pyridine and thiophene rings would be the most upfield, resonating between 15 and 25 ppm .

For this compound, ¹⁵N NMR spectroscopy could be highly informative, though it is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope. It would reveal seven distinct signals corresponding to the seven nitrogen atoms in the molecule (two cyano, two amine, two pyridine ring, and one azo). The azo nitrogens would have characteristic shifts, clearly distinguishing them from the pyridine, amine, and nitrile nitrogens. There are no fluorine atoms in the structure, so ¹⁹F NMR is not applicable.

Carbon (¹³C) NMR Studies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₂₃H₂₉N₇O₄S), the expected exact mass is approximately 499.20 g/mol . An electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 500.2.

The fragmentation pattern under tandem MS (MS/MS) conditions would likely proceed through the cleavage of the weakest bonds. A plausible fragmentation pathway could involve:

Cleavage of the Azo Bond: The -N=N- bond is often a site of initial fragmentation in azo dyes, which would split the molecule into two large fragments corresponding to the diazonium cation of the thiophene portion and the radical of the pyridine portion, or vice-versa.

Loss of Substituents: Fragmentation could occur via the loss of the methoxypropyl side chains. For example, cleavage of the C-N bond could lead to the loss of a C₄H₉O fragment (methoxypropyl group).

Ester Group Fragmentation: Loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester group (-COOCH₃, 59 Da) from the thiophene ring is a likely pathway.

Cleavage within Side Chains: Fragmentation of the ether linkage within the methoxypropyl groups could also be observed.

Analysis of these fragment ions allows for the step-by-step reconstruction of the molecule, confirming the identity and position of the various substituents on the heterocyclic core.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zFormula
[M]⁺˙499.2002[C₂₃H₂₉N₇O₄S]⁺˙
[M+H]⁺500.2079[C₂₃H₃₀N₇O₄S]⁺
[M+Na]⁺522.1899[C₂₃H₂₉N₇NaO₄S]⁺

Advanced Material Science Applications and Performance Research

Integration into Polymer Matrices

Solvent Red 195 is a high-performance monoazo solvent dye recognized for its effective integration into various polymer systems. ranbarr.com Its chemical structure allows it to dissolve at a molecular level within the plastic melt, ensuring a uniform and consistent coloration. emperordye.com This solubility in polymers is a key characteristic, enabling the production of materials with high transparency and bright, intense colors. jadechem-colours.com The dye is typically introduced into plastics through masterbatches, which are then added during processing methods like injection molding, extrusion, and calendaring. ranbarr.comprecisechem.com

This compound is particularly well-suited for applications demanding high clarity and transparency. Its ability to dissolve completely in the polymer matrix without forming particles that scatter light makes it ideal for coloring amorphous thermoplastics. lanxess.com This high transparency is a critical performance attribute in the manufacturing of items such as PET bottles and automotive lenses, where maintaining optical clarity is essential. The dye's chemical stability also contributes to the long-lasting, vibrant color of end products like automotive taillights, which must endure for the vehicle's lifespan without significant color degradation. lanxess.com

The versatility of this compound is demonstrated by its wide range of applications across numerous resins, synthetic fibers, and plastics. colorantsgroup.com It is frequently used for the coloration of engineering plastics due to its ability to withstand severe processing conditions, including high temperatures. lanxess.com It is recommended for dyeing polyester (B1180765) fibers, such as PET, where it shows excellent penetration and affinity, adsorbing quickly onto the fibers for effective coloring. ranbarr.comprecisechem.com Its suitability extends to a broad array of polymers, making it a staple colorant in many industrial applications. epsilonpigments.comulprospector.comfluorescenttracer.com

Below is an interactive data table summarizing the suitability of this compound in various polymers.

PolymerSuitabilityReferences
Polystyrene (PS)Suitable ranbarr.comprecisechem.comcolorantsgroup.comfluorescenttracer.com
Styrene-Acrylonitrile (SAN)Suitable precisechem.comcolorantsgroup.comfluorescenttracer.comgoogle.com
Polymethyl Methacrylate (B99206) (PMMA)Suitable ranbarr.comprecisechem.comfluorescenttracer.comgoogle.com
Polycarbonate (PC)Suitable ranbarr.comprecisechem.comgoogle.commade-in-china.com
Polyethylene (B3416737) Terephthalate (B1205515) (PET)Suitable ranbarr.comprecisechem.comcolorantsgroup.comgoogle.com
Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS)Suitable ranbarr.comprecisechem.comcolorantsgroup.comfluorescenttracer.com
Polyvinyl Chloride (PVC, rigid)Suitable ranbarr.comemperordye.comcolorantsgroup.commade-in-china.com
Polyamide (PA)Suitable ranbarr.comcolorantsgroup.comfluorescenttracer.comadditivesforpolymer.com
Polyester Fiber (PES)Suitable precisechem.comadditivesforpolymer.com
High Impact Polystyrene (HIPS)Suitable emperordye.comcolorantsgroup.com

Performance in High-Clarity Plastics (e.g., PET bottles, Automotive Lenses)

Research on Optical Properties and Functionality

The optical characteristics of this compound are central to its use in advanced materials. Its primary function is to impart a specific and stable color, which is a direct result of its molecular structure and interaction with light.

This compound was developed to provide a vibrant and intense red color. alibaba.com It is consistently described as producing a bright, bluish-red to deep red hue. ranbarr.comfluorescenttracer.comdyestuffscn.com This high color intensity, or tinting strength, allows for brilliant coloration even at low dosages, typically between 0.02% and 0.05% for transparent applications. emperordye.comadditivesforpolymer.com When used in clean, transparent resins, it yields a bright, clear tone. emperordye.com For translucent or opaque effects, it can be combined with materials like titanium dioxide. emperordye.com

Research and application data distinguish this compound by its non-fluorescent properties. Its primary optical advantage is its high transparency and brilliant red shade. In contrast, other dyes, such as Solvent Red 197, are specifically utilized for their bright fluorescent effects. Therefore, this compound is selected for applications where a true, non-fluorescent red color is required, rather than for any fluorescent functionality.

Development for Intense Red Hues

Studies on Long-Term Stability in Material Systems

The long-term performance and stability of a colorant within a material are critical for durable goods. This compound exhibits excellent stability under various conditions, which has been confirmed through standardized testing. heubach.com It is chemically stable under normal temperatures and pressures. additivesforpolymer.com

Key stability properties include:

Heat Resistance: The dye demonstrates high thermal stability, withstanding temperatures up to 300°C (572°F). colorantsgroup.commade-in-china.comadditivesforpolymer.com This makes it suitable for high-temperature processing of engineering plastics. lanxess.comvulcanchem.com

Light Fastness: It has an excellent light fastness rating, typically cited as 7 or 8 on the 8-step Blue Wool Scale. precisechem.comcolorantsgroup.commade-in-china.com This indicates a very high resistance to fading or color change upon exposure to light. heubach.com

Migration Resistance: The dye shows good resistance to migration, meaning it is less likely to bleed or move from the plastic matrix to the surface. ranbarr.comprecisechem.com

Chemical Resistance: It possesses good resistance to both acids and alkalis, generally rated as 5 on a 1-5 scale. jadechem-colours.com

This combination of stability factors ensures that products colored with this compound maintain their color and integrity over extended periods and under demanding environmental conditions. lanxess.comemerald.com

The table below summarizes the stability performance data for this compound.

PropertyValue/RatingReferences
Heat Resistance300 °C colorantsgroup.commade-in-china.comadditivesforpolymer.comcolorbloomdyes.com
Light Fastness (ISO/Blue Wool Scale)7-8 (out of 8) precisechem.comcolorantsgroup.commade-in-china.comadditivesforpolymer.com
Acid Resistance5 (out of 5) jadechem-colours.comalibaba.com
Alkali Resistance5 (out of 5) jadechem-colours.comalibaba.com
Migration ResistanceGood (Rated 5 out of 5) ranbarr.comprecisechem.comadditivesforpolymer.com

Thermal Stability and Resistance to Degradation

This compound is recognized for its exceptional thermal stability, a critical attribute for its application in high-temperature processing of plastics and synthetic fibers. precisechem.comlanxess.com Research and technical data confirm that this bluish-red solvent dye can withstand processing temperatures up to 300°C (572°F). ccchemical.comepsilonpigments.comcolorantsgroup.com This high heat resistance ensures that the dye does not decompose or change its color properties during manufacturing processes such as injection molding and extrusion of various polymers, including polystyrene (PS), polycarbonate (PC), and polyethylene terephthalate (PET). precisechem.comlanxess.comadditivesforpolymer.com

The thermal degradation of a dye can lead to a loss of color strength, a shift in hue, and the potential release of volatile organic compounds. The robust molecular structure of this compound, an azo dye, provides its resistance to thermal breakdown. ontosight.ai The compound's melting point is consistently reported at 216°C. ccchemical.comcolorantsgroup.com While the dye melts at this temperature, its chemical structure remains stable to much higher temperatures, allowing for its effective dissolution and dispersion in polymer melts without significant degradation. precisechem.com Forced degradation studies, which subject substances to extreme heat, are standard methods to establish the inherent stability characteristics and degradation pathways of chemical compounds. rjptonline.org The high heat resistance values reported for this compound are derived from such testing, confirming its suitability for engineering plastics that require high processing temperatures. precisechem.comkadion.com

Table 1: Thermal Properties of this compound

Property Value Reference
Heat Resistance 300°C ccchemical.comepsilonpigments.comcolorantsgroup.comadditivesforpolymer.com
Melting Point 216°C ccchemical.comcolorantsgroup.com

Light Fastness Properties and Mechanisms of Photodegradation

Light fastness is a measure of a colorant's ability to resist fading or color change upon exposure to light. This compound exhibits outstanding light fastness, with a rating of 8 on the Blue Wool Scale (1-8), where 8 signifies the highest level of resistance to fading. ccchemical.comepsilonpigments.comcolorantsgroup.com This superior light stability makes it an ideal colorant for products that are expected to have a long service life and be exposed to sunlight, such as automotive components, electronic housings, and outdoor signage. precisechem.comlanxess.com

The photodegradation of organic dyes is a complex process initiated by the absorption of light energy. This energy can excite the dye molecule, leading to the generation of reactive oxygen species (ROS) or direct cleavage of chemical bonds, particularly the azo linkage (-N=N-) which is characteristic of this dye class. ontosight.aimdpi.com General mechanisms of photodegradation involve the promotion of electrons to a higher energy state, making the molecule susceptible to reactions with oxygen and water. These reactions can break down the chromophore—the part of the molecule responsible for its color—resulting in decolorization. mdpi.com

The high light fastness of this compound indicates a molecular structure that is highly resistant to these degradation pathways. The energy absorbed from light is effectively dissipated by the molecule without causing chemical reactions. This stability ensures the long-term color integrity of the materials it is used to color. lanxess.com While specific mechanistic studies on the photodegradation of this compound are not widely detailed in public literature, its high fastness rating is a key performance indicator of its resistance to these photochemical degradation processes. precisechem.com

Table 2: Light Fastness Rating of this compound

Property Scale Rating Reference
Light Fastness Blue Wool Scale (1-8) 8 ccchemical.comepsilonpigments.comcolorantsgroup.com

Solvent Fastness and Migration Resistance

Solvent fastness refers to the ability of a dye to resist bleeding or dissolving out of the substrate when it comes into contact with various solvents. This compound, being a solvent dye, is inherently soluble in many organic solvents but shows excellent resistance once incorporated into a polymer matrix. ontosight.aishreevallabhind.com Its fastness to common chemicals is also notable, with technical data showing high resistance to both acids and alkalis, often rated 5 on a scale of 1 to 5. colorantsgroup.com

Migration resistance is a critical property, especially for applications in food packaging and toys, where it is essential that the colorant does not leach from the plastic into the surroundings. kadion.com this compound demonstrates good to excellent migration resistance, with ratings typically between 4 and 5 on a 1-5 scale. ccchemical.comadditivesforpolymer.com This indicates a low tendency for the dye molecules to move within the polymer or to the surface of the plastic part over time. This high resistance to migration is a key feature for its use in a wide variety of plastics, including PS, ABS, PMMA, PC, and PET. precisechem.com

The solubility profile of this compound in various organic solvents at room temperature has been characterized, providing insight into its behavior during the coloring process and its fastness properties. For instance, it has very high solubility in dichloromethane (B109758) and moderate solubility in methylbenzene, while being less soluble in acetone (B3395972) and butyl acetate (B1210297). epsilonpigments.com

Table 3: Fastness and Solubility Properties of this compound

Property Value/Rating Reference
Migration Resistance (1-5 scale) 4-5 ccchemical.comadditivesforpolymer.com
Acid Fastness (1-5 scale) 5 colorantsgroup.com
Alkali Fastness (1-5 scale) 5 colorantsgroup.com
Solubility (g/L at 20°C)
Dichloromethane 37.1 epsilonpigments.com
Methylbenzene 2.7 epsilonpigments.com
Acetone 1.4 epsilonpigments.com
Butyl Acetate 1.3 epsilonpigments.com
Ethyl Alcohol 0.8 epsilonpigments.com

Analytical Methodologies for Solvent Red 195 Characterization and Quantification

Chromatographic Separations

Chromatography is a cornerstone for separating Solvent Red 195 from impurities and other components within a sample. This separation is crucial for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and analyzing its components. researchgate.netnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing a C18 column. researchgate.netnih.gov The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase.

A typical HPLC analysis involves a gradient elution, where the composition of the mobile phase is varied over time to achieve optimal separation. For instance, a mobile phase could consist of a buffered aqueous solution (e.g., containing tetrabutylammonium (B224687) bromide and ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). researchgate.net The gradient program, which dictates the proportion of the organic solvent, is carefully optimized to resolve this compound from any related substances or degradation products. researchgate.net The purity of the dye is then determined by analyzing the resulting chromatogram, with the peak area of this compound relative to the total peak area indicating its purity. acs.org This technique is not only used for routine quality control but also for in-depth analysis of the dye's stability and hydrolysis products. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.002 mol/L tetrabutylammonium bromide and 0.05 mol/L ammonium acetate (B1210297) researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Detection Wavelength 254 nm acs.org
Column Temperature 30 °C researchgate.net
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Note: This table presents a compilation of typical parameters and may not represent a single, specific method.

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic compounds (VOCs) that may be present as by-products in this compound. filab.frchromatographyonline.comoiv.intresearchgate.net These volatile impurities can originate from the synthesis process or from the solvents used. Headspace GC (HS-GC), often coupled with mass spectrometry (HS-GC/MS), is a particularly powerful technique for this purpose. filab.fr

In HS-GC, the sample is heated in a sealed vial, causing volatile by-products to partition into the gas phase (headspace). filab.fr A sample of this headspace gas is then injected into the GC system. The separation occurs in a capillary column, and a flame ionization detector (FID) or a mass spectrometer is used for detection and quantification. oiv.int This method is highly sensitive and avoids the direct injection of the non-volatile dye into the GC system, which could contaminate the instrument. chromatographyonline.com Common volatile by-products that can be analyzed include residual solvents from the manufacturing process. chromatographyonline.com

Table 2: Common Volatile By-products Analyzed by GC

AnalytePotential Origin
BenzeneRaw material impurity or solvent filab.fr
TolueneSolvent filab.fr
XyleneSolvent filab.fr
Ethanol (B145695)Solvent filab.fr
Acetone (B3395972)Solvent filab.fr
This table lists examples of volatile compounds that could be present and are analyzable by GC.

Spectrometric Detection Techniques

Spectrometric techniques are indispensable for both the identification and quantification of this compound. These methods are based on the interaction of the compound with electromagnetic radiation.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of this compound in solutions. researchgate.netproakademia.eumsu.eduajol.info This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.eduupi.edu

To determine the concentration of this compound, a solution of the dye is prepared in a suitable transparent solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). researchgate.netupi.edu For this compound, the λmax is in the visible region of the spectrum, which is responsible for its red color. researchgate.netprecisechem.com Research has shown the maximum absorption wavelength for a similar dye, Reactive Red 195, to be around 542 nm. researchgate.net By comparing the absorbance of a sample solution to a calibration curve prepared from standards of known concentration, the concentration of this compound in the sample can be accurately determined. ajol.info

Table 3: Spectrophotometric Data for a Related Dye (Reactive Red 195)

ParameterValueReference
Maximum Absorption Wavelength (λmax) 542 nm researchgate.net
Solvent Distilled Water researchgate.net
Data for the closely related Reactive Red 195 is provided for illustrative purposes.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for the definitive identification and sensitive quantification of this compound. nih.govepa.govresearchgate.net When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides a high degree of specificity and sensitivity. nih.govnih.govepa.gov

In MS analysis, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. For this compound, a molecular ion peak corresponding to its molecular weight would be expected. acs.org Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.govresearchgate.net This detailed structural information is invaluable for confirming the identity of the compound and for characterizing any impurities or degradation products. researchgate.net

Advanced Imaging and Surface Characterization Techniques

While chromatographic and spectrometric methods provide bulk chemical information, advanced imaging and surface characterization techniques can offer insights into the physical properties and spatial distribution of this compound, particularly when it is incorporated into materials. whiterose.ac.ukresearchgate.netrsc.orgnih.govucsd.edu

Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of materials colored with this compound, providing information on how the dye is dispersed. researchgate.netresearchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the surface. researchgate.net

Other advanced techniques like Atomic Force Microscopy (AFM) can probe the surface topography at the nanoscale, while techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical state of atoms on the surface. researchgate.net While not routinely used for simple characterization, these advanced methods are crucial in research and development for understanding the performance and interaction of this compound in various applications. whiterose.ac.ukrsc.org

Scanning Electron Microscopy (SEM) for Morphology (if integrated into materials)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a micro- and nanoscale. wikipedia.org It operates by scanning a sample's surface with a focused beam of electrons. The interaction between the electrons and the atoms of the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images that reveal detailed information about the sample's surface morphology, texture, and elemental composition. wikipedia.org

In the context of this compound, SEM is not used to visualize the dye molecule itself, but rather to analyze the morphology of materials that have been colored with or have interacted with the dye. This is particularly relevant in applications where the dye is integrated into plastics, fibers, or used in conjunction with adsorbent materials for environmental remediation. lanxess.comontosight.aitandfonline.com

Research Findings:

SEM has been employed to study various materials interacting with the chemically related Reactive Red 195 (RR-195) dye, providing insights into surface changes and dye distribution.

Analysis of Adsorbent Materials: In a study on the biodegradation of RR-195 using papaya peel biomass, Field Emission Scanning Electron Microscopy (FE-SEM) was used to compare the surface morphology of ground papaya peel before and after dye treatment. The micrographs revealed that the ground peel possesses a larger surface area with a porous and irregular structure, which is conducive to trapping more dye particles. tandfonline.com After a 24-hour treatment, the SEM images showed the dye particles adsorbed onto the surface of the biomass. tandfonline.com

Characterization of Catalysts and Electrodes: SEM has been used to characterize the morphology of catalysts and electrodes involved in the degradation of RR-195. For instance, the surface of a carbon paper cathode used in a photoelectro-Fenton process for RR-195 removal was examined using SEM. researchgate.net Similarly, in another study, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) was used to analyze an SiO2-supported Fe-Co catalyst, confirming its structural properties before its use in the photocatalytic oxidation of the dye. researchgate.net

Examination of Dyed Textiles: In the analysis of historical textiles, SEM is a valuable non-destructive tool to examine the surface of dyed fibers and associated metal threads. scispace.com While a specific study on this compound was not noted, the methodology is directly applicable. For example, in an analysis of a red-colored historical textile, SEM micrographs provided high-resolution images of the fiber surface and the morphology of metal strips wrapped around the yarn. scispace.com This technique can reveal information about the dye's physical distribution on the fiber surface and any morphological changes resulting from the dyeing process or aging.

Below is a table summarizing the application of SEM in studies related to materials interacting with Red 195 dye.

Application Material Analyzed SEM Type Key Findings from SEM Analysis Magnification/Parameters Reference
Dye AdsorptionPapaya Peel Biomass (ground)FE-SEMRevealed a porous, irregular surface with a high capacity for trapping dye particles. Showed dye adsorption on the surface after treatment.1KX Magnification tandfonline.com
Dye DegradationCarbon Paper CathodeSEMCharacterized the surface morphology of the carbon paper used in the electrochemical degradation process.Not Specified researchgate.net
Dye DegradationSiO₂-supported Fe-Co catalystSEM with EDSAnalyzed the morphology and elemental composition of the catalyst used for dye oxidation.Not Specified researchgate.net
Textile AnalysisHistorical Silk Textile with Metal ThreadSEM with EDSDetermined the width (250 µm) and thickness (6 µm) of the metal strip and observed the fiber surface.Up to 10,000x scispace.com

Atomic Force Microscopy (AFM) for Surface Interactions (if applicable)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with atomic or nanometer-scale resolution. afmworkshop.compmda.go.jp Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or even in liquid. nih.gov This makes it exceptionally suitable for studying a wide range of materials, including polymers and biological samples.

The AFM works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. pmda.go.jp A laser beam is reflected off the back of the cantilever onto a photodiode detector. As the tip interacts with the sample surface, the cantilever deflects, causing a change in the laser's position on the detector. This deflection is used to create a topographical map of the surface. nih.gov

While specific research directly applying AFM to study this compound was not found in the reviewed literature, the technique's capabilities make it highly applicable for investigating the surface interactions of materials containing this dye. AFM can be used to probe not just the topography but also various surface properties like adhesion, friction, and viscoelasticity at the nanoscale. pstc.org

Potential Applications and Research Directions:

Surface Roughness and Dye Distribution: When this compound is incorporated into a polymer matrix, such as in plastics, AFM can be used to analyze the surface texture and roughness. afmworkshop.com Changes in surface morphology due to the presence of the dye could be quantified. In phase imaging mode, AFM can map variations in material properties across the surface, potentially revealing the distribution of dye-rich domains if they have different mechanical properties than the surrounding polymer. pstc.org

Adhesion and Interfacial Properties: AFM can be operated in force spectroscopy mode to measure the interaction forces between the tip and the sample surface. nih.gov This could be adapted to study the adhesion of the dye to a substrate or the interfacial properties within a polymer blend containing the dye. By functionalizing the AFM tip, it's possible to probe specific chemical interactions.

Nanomechanical Properties: Techniques like tapping mode AFM allow for the mapping of nanomechanical properties, such as stiffness and elasticity (Young's Modulus). nih.gov This would be useful in understanding how the integration of this compound affects the mechanical integrity of a material's surface, which is crucial for applications in engineering plastics. lanxess.com

The table below outlines the common AFM modes and their potential applicability to the study of materials integrated with this compound.

AFM Mode Principle of Operation Information Obtained Potential Application for this compound
Contact Mode The tip is "dragged" across the sample surface, and the cantilever deflection is used to generate the image.High-resolution topographic images.Analyzing the surface structure of a dyed polymer film.
Tapping Mode (Dynamic Mode) The cantilever oscillates near its resonance frequency, "tapping" the surface as it scans. nih.govTopography with reduced lateral forces, suitable for soft samples. Phase imaging reveals differences in material properties (adhesion, viscoelasticity). pstc.orgVisualizing the surface of dyed plastics or fibers without causing damage. Mapping the distribution of dye aggregates within a polymer matrix.
Force Spectroscopy The tip is moved vertically towards and away from the surface to measure tip-sample interaction forces. nih.govAdhesion forces, elastic modulus, and other mechanical properties at a specific point.Quantifying the adhesion of the dye to a substrate or measuring the local stiffness of a dyed material.
Kelvin Probe Force Microscopy (KPFM) Measures the contact potential difference between the tip and the sample. nih.govMaps the surface potential and work function.Investigating how the presence of this compound alters the surface electronic properties of a material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.